molecular formula C9H9N3O2 B585374 methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 952182-18-2

methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No. B585374
CAS RN: 952182-18-2
M. Wt: 191.19
InChI Key: KBOWEPWOSHLMGE-UHFFFAOYSA-N
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Description

“Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 952182-18-2 . It has a molecular weight of 191.19 . The IUPAC name for this compound is methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9N3O2/c1-14-9(13)7-3-5-2-6(10)4-11-8(5)12-7/h2-4H,10H2,1H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 . The index of refraction is 1.706 . It has 5 H bond acceptors and 3 H bond donors . The polar surface area is 81 Å2 . The molar volume is 135.3±3.0 cm3 .

Scientific Research Applications

Fibroblast Growth Factor Receptor Inhibitors

“Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” derivatives have been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Breast Cancer Treatment

In vitro studies have shown that certain derivatives of “methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” can inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . This suggests potential applications in the treatment of breast cancer .

Inhibition of Cell Migration and Invasion

The compound has also been found to significantly inhibit the migration and invasion of 4T1 cells . This could be particularly useful in preventing the spread of cancer cells .

Blood Glucose Reduction

Compounds related to “methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” have been found to reduce blood glucose levels . This suggests potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .

Treatment of Cardiovascular Diseases

The same compounds that can reduce blood glucose levels may also find application in the treatment of cardiovascular diseases . This is because a reduction in blood glucose levels can be beneficial in conditions such as hyperlipidemia and hypertension .

Anticancer Agents

Derivatives of pyridyl-indole-based heteroaryl chalcone, which is related to “methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate”, have been introduced as carbonic anhydrase IX inhibitors and anticancer agents . This suggests potential applications in the treatment of various types of cancer .

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H314, H320 . The precautionary statements include P202, P261, P280, P305, P310, P338, P351 . The compound is considered dangerous with GHS05, GHS07 pictograms .

Mechanism of Action

Pharmacokinetics

Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.

properties

IUPAC Name

methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)7-3-5-2-6(10)4-11-8(5)12-7/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOWEPWOSHLMGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=CN=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653973
Record name Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

952182-18-2
Record name Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An autoclave is charged with 2.9 g (13.12 mmol) of methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (Azasynth), 290 mg of palladium on charcoal 10% and 200 mL of methanol. The reaction mixture is placed under 20 bar of hydrogen, and stirred for 18 h at room temperature. The solution is then filtered on Celite, and the Celite is rinsed with 3×100 mL of hot methanol. The filtrate is evaporated under reduced pressure. 2.38 g of a yellow solid is obtained at a yield of 95%.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
290 mg
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

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